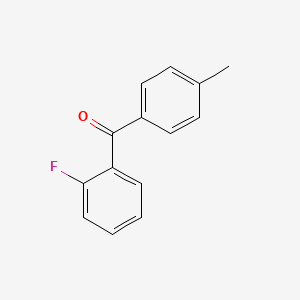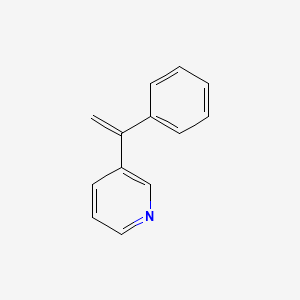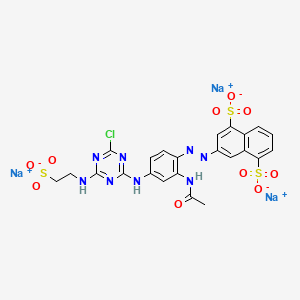![molecular formula C11H16S2 B14456192 3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2,5-dithione CAS No. 75503-14-9](/img/structure/B14456192.png)
3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2,5-dithione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,6,6-Tetramethylbicyclo[221]heptane-2,5-dithione is a bicyclic organic compound characterized by its unique structure and chemical properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2,5-dithione typically involves the reaction of 3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2,5-dione with sulfur-containing reagents. One common method is the reaction with Lawesson’s reagent, which facilitates the conversion of carbonyl groups to thiocarbonyl groups under mild conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
化学反応の分析
Types of Reactions: 3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2,5-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl groups back to carbonyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbonyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding ketones.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2,5-dithione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
作用機序
The mechanism of action of 3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2,5-dithione involves its interaction with various molecular targets. The thiocarbonyl groups can form strong interactions with metal ions, making it useful in coordination chemistry. Additionally, the compound can undergo redox reactions, influencing cellular pathways and potentially leading to therapeutic effects .
類似化合物との比較
3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2,5-dione: The diketone analog, which lacks the sulfur atoms.
6,6-Dibromo-1,3,3-Trimethylbicyclo[2.2.2]octane-2,5-dione: A structurally related compound with bromine substituents.
Uniqueness: 3,3,6,6-Tetramethylbicyclo[22The sulfur atoms enhance its ability to participate in redox reactions and coordination chemistry, making it valuable in various scientific and industrial applications .
特性
CAS番号 |
75503-14-9 |
|---|---|
分子式 |
C11H16S2 |
分子量 |
212.4 g/mol |
IUPAC名 |
3,3,6,6-tetramethylbicyclo[2.2.1]heptane-2,5-dithione |
InChI |
InChI=1S/C11H16S2/c1-10(2)6-5-7(8(10)12)11(3,4)9(6)13/h6-7H,5H2,1-4H3 |
InChIキー |
AJNZTOMPXGCAEM-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CC(C1=S)C(C2=S)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(4-Methoxyphenyl)-2-oxoethyl]-4-phenylpyrimidin-1-ium bromide](/img/structure/B14456125.png)
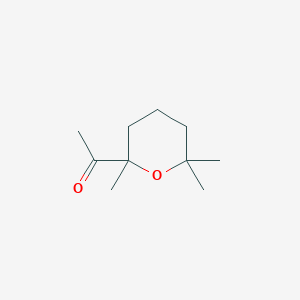
![5,7,12-Trioxa-6-stibahexadeca-2,9-dienoic acid, 6-[[(2Z)-4-butoxy-1,4-dioxo-2-buten-1-yl]oxy]-4,8,11-trioxo-, butyl ester, (2Z,9Z)-](/img/structure/B14456136.png)
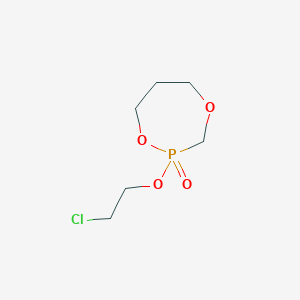



![2-[(But-3-en-2-yl)oxy]oxane](/img/structure/B14456157.png)
![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)butyl]acetamide](/img/structure/B14456165.png)
